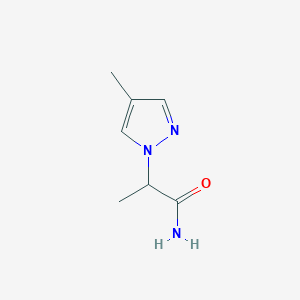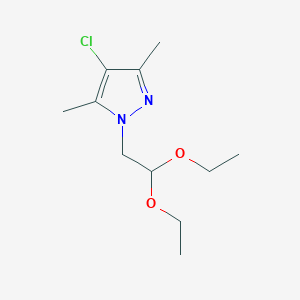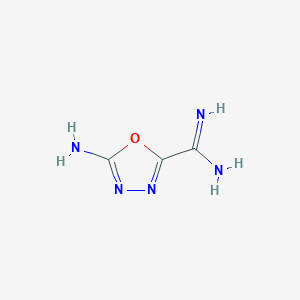![molecular formula C14H7Cl2F3O2 B1393786 3',4'-Dichlor-5-(trifluormethyl)-[1,1'-biphenyl]-3-carbonsäure CAS No. 1261930-84-0](/img/structure/B1393786.png)
3',4'-Dichlor-5-(trifluormethyl)-[1,1'-biphenyl]-3-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Wissenschaftliche Forschungsanwendungen
Entwicklung von Agrochemikalien
Die Trifluormethylgruppe (TFM) in der Verbindung ist ein zentrales Strukturmotiv in aktiven Agrochemikalien. Die einzigartigen physikalisch-chemischen Eigenschaften dieser Gruppe tragen zur Wirksamkeit von Pestiziden bei. So werden beispielsweise TFM-Derivate im Pflanzenschutz zur Bekämpfung von Schädlingen eingesetzt, wobei über 20 neue TFM-haltige Agrochemikalien ISO-Gattungsbezeichnungen erhalten haben .
Pharmazeutische Industrie
Mehrere pharmazeutische Produkte enthalten die TFM-Gruppierung aufgrund ihrer biologischen Aktivität. Die betreffende Verbindung könnte als Zwischenprodukt bei der Synthese von Medikamenten dienen, die die TFM-Gruppe für ihre therapeutische Wirkung benötigen. Derzeit sind fünf pharmazeutische und zwei veterinärmedizinische Produkte mit der TFM-Gruppe zugelassen, und viele Kandidaten befinden sich in klinischen Studien .
Synthese von Trifluormethylpyridinen
Trifluormethylpyridine (TFMP) und deren Derivate, die die TFM-Gruppe enthalten, sind wichtig für die Entwicklung von Verbindungen mit einzigartigen biologischen Eigenschaften. Die Verbindung kann als Zwischenprodukt für die Synthese von TFMP verwendet werden, was für die Herstellung neuer Agrochemikalien und pharmazeutischer Verbindungen entscheidend ist .
Chemisches Zwischenprodukt
Die Verbindung kann als chemisches Zwischenprodukt für die Synthese verschiedener Pflanzenschutzmittel dienen. Ihre Derivate, wie z. B. 2,3-Dichlor-5-(trifluormethyl)-pyridin, werden bei der Herstellung verschiedener Agrochemikalien verwendet, was ihre Rolle bei der Synthese von Zwischenprodukten unterstreicht .
GABAA-Rezeptor-Modulatoren
Im Bereich der Neurowissenschaften könnte die Verbindung an der Synthese von Benzopyranonderivaten beteiligt sein, die als Modulatoren des GABAA-Rezeptors wirken. Diese Anwendung ist für die Entwicklung von Behandlungen für neurologische Erkrankungen von Bedeutung .
Materialwissenschaft
Die Derivate der Verbindung werden in der Materialwissenschaft verwendet, insbesondere bei der Herstellung von fluorierten aromatischen Poly(ether-amiden). Diese Materialien finden in verschiedenen Industrien, darunter Elektronik und Luftfahrt, aufgrund ihrer verbesserten thermischen und chemischen Stabilität Anwendung .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridines derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in the synthesis of several crop-protection products .
Pharmacokinetics
The compound’s molecular weight is 27304 , which could influence its bioavailability and pharmacokinetics.
Result of Action
Compounds with similar structures have shown significant biological activities in the agrochemical and pharmaceutical industries .
Action Environment
The compound’s physicochemical properties, such as its density of 1359 g/cm3 at 20 °C , could potentially be influenced by environmental conditions.
Biochemische Analyse
Biochemical Properties
3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The interactions between 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid and these biomolecules are primarily based on its ability to form stable complexes, which can alter the conformation and activity of the target molecules .
Cellular Effects
The effects of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can affect the expression of specific genes, thereby altering the cellular response to various stimuli .
Molecular Mechanism
At the molecular level, 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the complex. Additionally, 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. The long-term effects of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter the levels of specific metabolites. For instance, it may inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production within cells .
Transport and Distribution
Within cells and tissues, 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments, influencing its overall activity and function. The transport and distribution of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid are critical for its biochemical effects .
Subcellular Localization
The subcellular localization of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through various targeting signals and post-translational modifications. The localization of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can affect its interactions with other biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-11-2-1-7(6-12(11)16)8-3-9(13(20)21)5-10(4-8)14(17,18)19/h1-6H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOHEQFDBYSARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691266 | |
| Record name | 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-84-0 | |
| Record name | 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393706.png)





acetic acid](/img/structure/B1393714.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)


